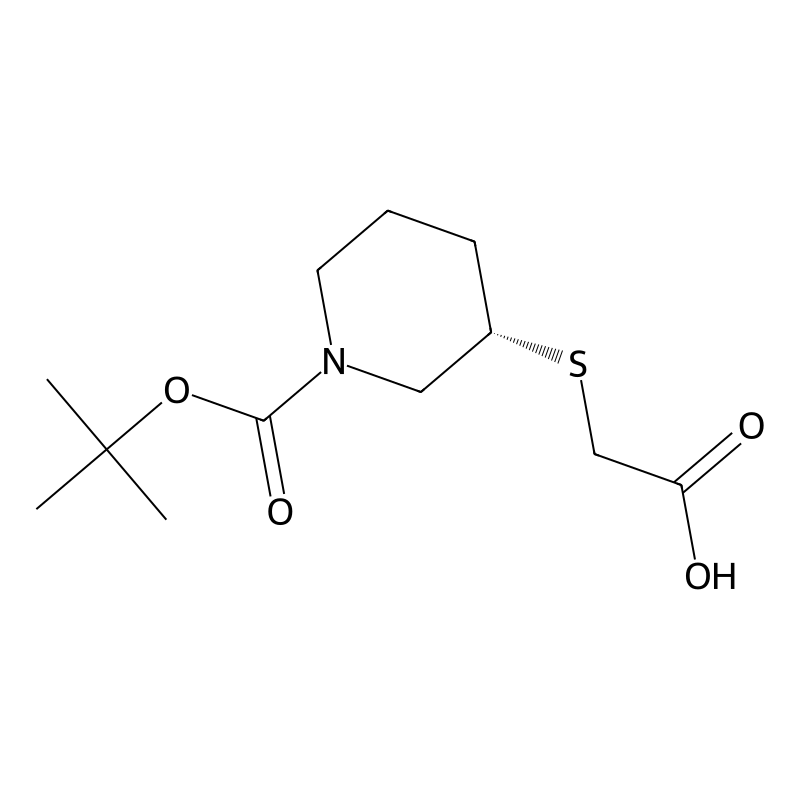

(S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound characterized by its unique structure, which includes a piperidine ring, a carboxymethyl group, and a tert-butyl ester group. Its molecular formula is and it has a molecular weight of approximately 275.36 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of functional groups that allow for various chemical modifications.

- Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

- Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

- Substitution: The carboxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

The biological activity of (S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester is of significant interest in pharmacology. Preliminary studies suggest that this compound may interact with specific biological targets, potentially modulating enzyme activity or influencing receptor interactions. Its structural features allow it to act as a biochemical probe in studies related to enzyme mechanisms and protein-ligand interactions.

The synthesis of (S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester typically involves several steps:

- Formation of the piperidine ring: Starting materials such as piperidine derivatives are reacted with appropriate thiol compounds under controlled conditions.

- Carboxymethylation: The resulting intermediate undergoes carboxymethylation using chloroacetic acid or similar reagents.

- Esterification: Finally, the carboxylic acid group is converted to a tert-butyl ester using tert-butyl chloroformate.

These reactions are usually performed in organic solvents such as dichloromethane at controlled temperatures to optimize yield and purity.

Uniqueness

(S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester stands out due to its specific combination of the carboxymethyl sulfanyl group and the piperidine ring structure, which provides unique reactivity patterns not found in closely related compounds. This uniqueness enhances its potential utility in drug development and synthetic chemistry, making it an important subject of study within these fields.

Interaction studies involving (S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester focus on its binding affinity to various enzymes and receptors. These studies help elucidate the compound's mechanism of action and potential therapeutic effects. The presence of functional groups allows it to interact specifically with biological macromolecules, which can be assessed using techniques such as surface plasmon resonance or isothermal titration calorimetry.